2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring, which is further substituted with a 2,4-difluorophenylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells .
Mode of Action
Related compounds have been observed to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
It can be inferred from related compounds that the pathways involvingPARP1 and H2AX might be affected .
Pharmacokinetics
Related compounds have shown good docking scores and in vivo anxiolytic activity , which might suggest favorable ADME properties.
Result of Action
Related compounds have been observed to produce loss of cell viability in human-estrogen-receptor-positive breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anxiolytic activity. It has shown promising results in molecular docking studies and in vivo tests for managing anxiety.
Pharmacology: The compound’s interaction with alpha1-adrenergic receptors makes it a candidate for treating various neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
The presence of the 2,4-difluorophenylsulfonyl group in 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole imparts unique chemical and biological properties. This substitution enhances the compound’s binding affinity to specific receptors and increases its potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-7-6-13(19)12-14(17)20/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDCRGXOLWTIBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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